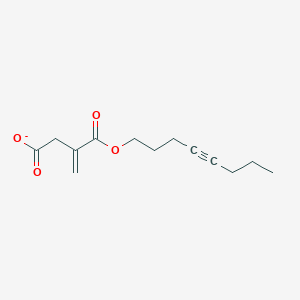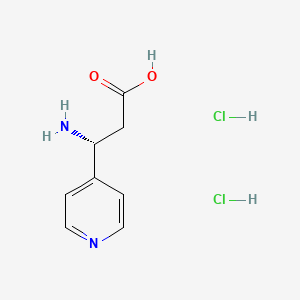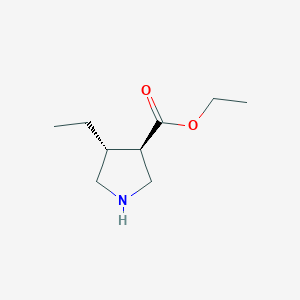![molecular formula C7H7BN2O3 B13349384 (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a heterocyclic structure, which includes both oxazole and pyridine rings. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes the following steps:
Halogen-Metal Exchange: A 2-halopyridine derivative is reacted with a metalation reagent (such as n-butyllithium) to form an organometallic intermediate.
Borylation: The organometallic intermediate is then reacted with a boric acid ester to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Applications De Recherche Scientifique
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in chemical synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
4-Pyridinylboronic Acid: Similar in structure but lacks the oxazole ring.
2-(Trifluoromethyl)pyridine-5-boronic Acid: Contains a trifluoromethyl group instead of the oxazole ring.
Uniqueness: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H7BN2O3 |
|---|---|
Poids moléculaire |
177.96 g/mol |
Nom IUPAC |
(2-methyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3,11-12H,1H3 |
Clé InChI |
XQMVGLQPBGWXCP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N=C1)OC(=N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)



![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)


![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
